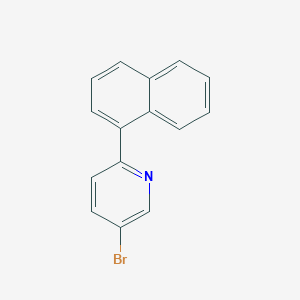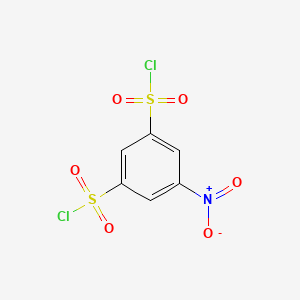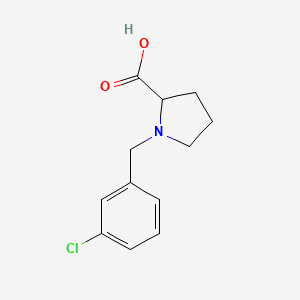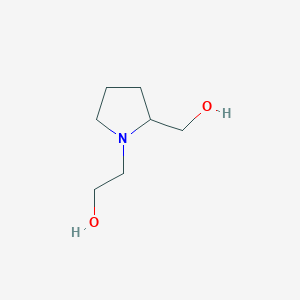
2-(Hydroxymethyl)-1-pyrrolidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1-pyrrolidineethanol is an organic compound that features a pyrrolidine ring with a hydroxymethyl group and an ethanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-pyrrolidineethanol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and ethanol under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes further reactions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as acids or bases can be employed to facilitate the reaction, and the process may be carried out at elevated temperatures and pressures to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1-pyrrolidineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Ethers, esters, or other substituted derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-1-pyrrolidineethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-pyrrolidineethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)pyrrolidine
- 1-(Hydroxymethyl)pyrrolidine
- 2-(Hydroxymethyl)-1-piperidineethanol
Uniqueness
2-(Hydroxymethyl)-1-pyrrolidineethanol is unique due to the presence of both a hydroxymethyl group and an ethanol group attached to the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
3554-68-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c9-5-4-8-3-1-2-7(8)6-10/h7,9-10H,1-6H2 |
InChI Key |
HKFUMQBPCRRDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


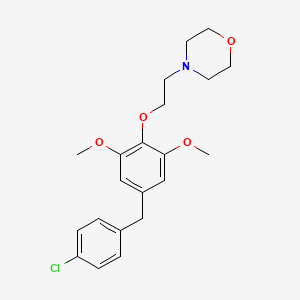
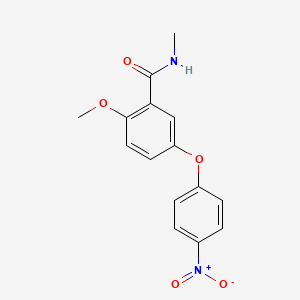
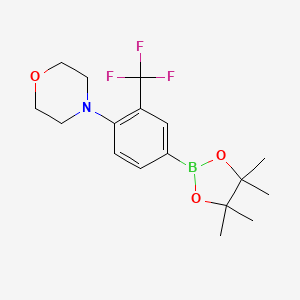
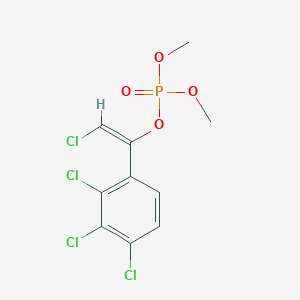
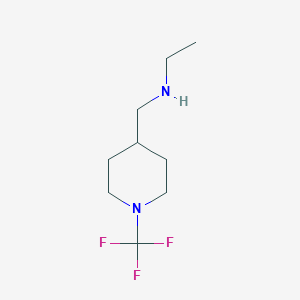

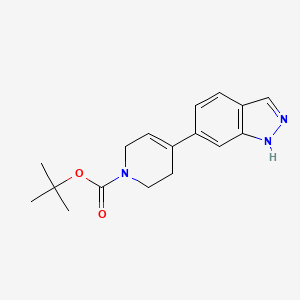
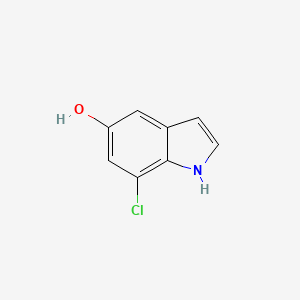
![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)
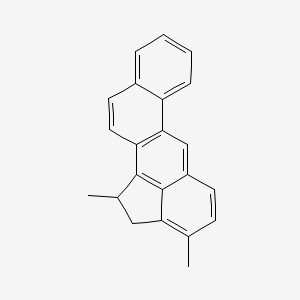
![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)
